Product packaging for Gliadin peptide CT-1(Cat. No.:CAS No. 102362-76-5)

Gliadin peptide CT-1

Cat. No.: B028647
CAS No.: 102362-76-5
M. Wt: 2479.7 g/mol
InChI Key: RSIMKLSSMFABEO-KYTWZKKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gliadin peptide CT-1 is a defined 22-amino acid fragment (positions 1-22 of the parent peptide B 3142) derived from a peptic-tryptic digest of wheat gliadin . This peptide is a critical research tool for investigating the pathogenesis of celiac disease (CeD), as it has been experimentally demonstrated to retain the celiac-specific toxic activity of the larger parent peptide in organ-culture tests . Research Applications and Value: this compound is primarily used in studies focused on the mechanisms of gluten-induced toxicity in the small intestine. Researchers utilize this peptide to model and dissect the complex inflammatory and proliferative responses of the intestinal mucosa to gluten, contributing to the understanding of both innate and adaptive immune responses in celiac disease . Its well-characterized bioactivity makes it an essential reagent for: Studying the induction of stress and innate immune pathways in intestinal cells. Investigating the interplay between gliadin peptides and key mediators like interleukin-15 (IL-15) . Exploring the initial events that lead to the breakdown of oral tolerance and the triggering of the pro-inflammatory T cell response. By providing a purified, active gliadin fragment, CT-1 enables researchers to pinpoint specific cellular and molecular events in celiac disease pathogenesis, supporting the development of potential therapeutic strategies. For Research Use Only (RUO): This product is labeled and sold for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C109H175N31O35 B028647 Gliadin peptide CT-1 CAS No. 102362-76-5

Properties

CAS No.

102362-76-5

Molecular Formula

C109H175N31O35

Molecular Weight

2479.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C109H175N31O35/c1-51(2)47-65(129-92(157)59(26-35-78(113)145)125-99(164)72-20-15-45-139(72)108(173)87(55(9)10)134-102(167)74-22-14-44-138(74)106(171)85(119)53(5)6)95(160)128-64(30-39-82(117)149)104(169)136-42-12-18-70(136)98(163)126-60(27-36-79(114)146)93(158)130-66(49-83(118)150)105(170)137-43-13-19-71(137)101(166)132-68(50-141)96(161)123-56(23-32-75(110)142)88(153)120-57(24-33-76(111)143)91(156)127-63(29-38-81(116)148)103(168)135-41-11-17-69(135)97(162)124-58(25-34-77(112)144)89(154)122-62(31-40-84(151)152)90(155)121-61(28-37-80(115)147)94(159)133-86(54(7)8)107(172)140-46-16-21-73(140)100(165)131-67(109(174)175)48-52(3)4/h51-74,85-87,141H,11-50,119H2,1-10H3,(H2,110,142)(H2,111,143)(H2,112,144)(H2,113,145)(H2,114,146)(H2,115,147)(H2,116,148)(H2,117,149)(H2,118,150)(H,120,153)(H,121,155)(H,122,154)(H,123,161)(H,124,162)(H,125,164)(H,126,163)(H,127,156)(H,128,160)(H,129,157)(H,130,158)(H,131,165)(H,132,166)(H,133,159)(H,134,167)(H,151,152)(H,174,175)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,85-,86-,87-/m0/s1

InChI Key

RSIMKLSSMFABEO-KYTWZKKBSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N

Other CAS No.

102362-76-5

sequence

VPVPQLQPQNPSQQQPQEQVPL

Synonyms

gliadin peptide B 3142 (1-22)
gliadin peptide CT-1

Origin of Product

United States

Structural Elucidation and Biophysical Characterization of Gliadin Peptide Ct 1

Primary Sequence Considerations and Relevant Peptide Variants (e.g., p31-43)

Gliadin peptide CT-1, also known as gliadin peptide B 3142 (1-22), has a defined primary sequence. nih.govnih.gov Its sequence is H-Val-Pro-Val-Pro-Gln-Leu-Gln-Pro-Gln-Asn-Pro-Ser-Gln-Gln-Gln-Pro-Gln-Glu-Gln-Val-Pro-Leu-OH (VPVPQLQPQNPSQQQPQEQVPL). nih.gov This peptide consists of 22 amino acid residues. nih.govnih.gov

A related and extensively studied peptide variant is p31-43, which is a 13-amino acid fragment from α-gliadin. nih.govunina.it The p31-43 sequence is LGQQQPFPPQQPY. acs.org While CT-1 and p31-43 are distinct peptides, both are derived from gliadins (B1591406) and have been studied for their structural properties and potential biological effects. acs.orgmdpi.comunina.itfrontiersin.orgnih.gov The p31-43 peptide is part of the larger p31-55 peptide from α-gliadins and is known to remain undigested for a significant time in the small intestine. unina.itunina.it

The high content of proline (P) and glutamine (Q) residues is a characteristic feature of gliadin peptides, including CT-1 and p31-43. frontiersin.orgnih.govresearchgate.netbidmc.org This unique amino acid composition significantly influences their conformational behavior and contributes to their resistance to complete proteolytic digestion in the human gut. nih.govbidmc.org

Table 1: Primary Sequences of this compound and p31-43

Peptide NameSequenceNumber of ResiduesSource Protein
This compoundVPVPQLQPQNPSQQQPQEQVPL22Gliadin B 3142
p31-43LGQQQPFPPQQPY13α-Gliadin

Advanced Secondary and Tertiary Structure Analysis

The secondary and tertiary structures of gliadin peptides, particularly those rich in proline and glutamine, are complex and dynamic. Various biophysical techniques, including circular dichroism (CD), transmission electron microscopy (TEM), atomic force microscopy (AFM), and molecular dynamics simulations, have been employed to characterize their conformations. nih.govunina.itfrontiersin.orgnih.gov

Polyproline Type II (PPII) Conformations

A prominent secondary structure adopted by proline-rich peptides, including gliadin fragments like p31-43 and the 33-mer peptide, is the Polyproline Type II (PPII) helix. nih.govmdpi.comunina.itfrontiersin.orgnih.gov CD analysis of p31-43 has shown a characteristic negative band around 205 nm and a positive band around 225 nm, indicative of a PPII structure. frontiersin.orgunlp.edu.ar This conformation is known to be abundant in peptides with high proline content. nih.gov Studies have shown that p31-43 maintains a PPII secondary structure across various concentrations. frontiersin.orgunlp.edu.ar The presence of specific residues, such as those within the sequence xxQQxPFPxQQxx, may drive the formation of the PPII structure in p31-43. frontiersin.orgunlp.edu.ar

The repetitive regions of prolamins, including gliadins, often exhibit an equilibrium between β-turn and PPII conformations. unina.itresearchgate.net

Conformational Dynamics Studies

The conformation of gliadin peptides is not static but undergoes dynamic changes and exists in equilibrium between different structural states depending on factors like concentration and temperature. acs.orgnih.govnih.gov CD studies on p31-55, a peptide containing the p31-43 sequence, showed that at 25°C, it primarily exhibits an unordered structure, but changes significantly with increasing temperature, suggesting conformational flexibility. acs.org At lower concentrations, p31-43 can present a random coil conformation in equilibrium with a PPII structure. nih.govd-nb.info At higher concentrations, a conformational equilibrium shifting from PPII towards β-parallel structures can be observed, particularly with temperature changes. nih.govd-nb.info

Molecular dynamics simulations have been used to study the conformational properties of gliadin peptides, supporting experimental observations of their dynamic nature and tendency to self-organize. nih.govunina.itnih.gov

Self-Assembly and Oligomerization Phenomena of this compound

Gliadin peptides, including p31-43, exhibit a notable propensity for self-assembly and oligomerization in aqueous solutions. nih.govunina.itfrontiersin.org This phenomenon is concentration-dependent and leads to the formation of various supramolecular structures. nih.govunina.itd-nb.inforsc.org The self-assembly process is suggested by hypochromic shifts observed in CD spectra at increasing peptide concentrations. frontiersin.orgunlp.edu.ar

Molecular Mechanisms of Oligomer Formation

The self-assembly of gliadin peptides is driven by their specific amino acid composition, particularly the high content of glutamine and proline residues. nih.govnih.govresearchgate.net Glutamine residues can favor hydrogen bond formation between peptides, contributing to oligomerization. nih.govresearchgate.net The partial charge distribution along the peptide molecule also plays a role in driving the self-assembly process. nih.govresearchgate.net The flexible nature of the PPII secondary structure, prevalent in these peptides due to high proline content, is critical as it can undergo a transition to β-structures upon oligomerization. nih.govnih.govresearchgate.net

Studies on the 33-mer gliadin peptide, which also self-assembles, suggest that oligomer-oligomer interactions are important in the early stages of aggregation. researchgate.net

Structural Characteristics of Oligomeric States

Gliadin peptides like p31-43 can form oligomeric nanostructures spontaneously in solution. nih.govunina.it The size and complexity of these structures are influenced by peptide concentration. At lower concentrations, smaller spherical nanostructures and isolated oligomers may be observed, while at higher concentrations, larger oligomers, clusters, and even branched structures or filaments can form. nih.govunina.itd-nb.inforsc.orgresearchgate.net

Dynamic light scattering (DLS) studies have shown that p31-43 can exist in different oligomerization states in solution, with observed populations around 100 nm and 500 nm at certain concentrations. nih.gov AFM analysis has revealed p31-43 oligomers with varying height distributions, and their self-assembly is time-dependent, with smaller spherical oligomers coalescing over time. nih.govd-nb.info

The secondary structure within these oligomeric states can involve a conformational equilibrium between PPII and more folded structures like β-turns and β-sheets, particularly at higher concentrations. nih.govnih.govd-nb.info The formation of nanostructures with increased β-sheet content in p31-43 may be relevant to its biological effects. nih.gov

Table 2: Biophysical Techniques Used in Gliadin Peptide Structural Analysis

TechniqueInformation ProvidedRelevant Findings for Gliadin Peptides
Circular Dichroism (CD)Secondary structure content (e.g., α-helix, β-sheet, PPII)Detection of PPII structure, conformational equilibrium, hypochromic shifts indicating self-assembly. nih.govunina.itfrontiersin.orgnih.govunlp.edu.ar
Transmission Electron Microscopy (TEM)Visualization of peptide aggregates and morphologyObservation of oligomers and fibrils. unina.itnih.govd-nb.info
Atomic Force Microscopy (AFM)Surface topography, size, and morphology of aggregatesVisualization of spherical nanostructures, clusters, filaments, and plaques; concentration-dependent morphology. nih.govunina.itd-nb.inforsc.orgresearchgate.net
Dynamic Light Scattering (DLS)Hydrodynamic radius and size distribution of particlesIdentification of different oligomerization states and size populations in solution. nih.govd-nb.inforsc.org
Molecular Dynamics SimulationsConformational dynamics and self-assembly mechanismsInsights into driving forces of oligomerization and conformational transitions. nih.govunina.itnih.govnih.govresearchgate.netconicet.gov.ar

Interactions of this compound with Membrane-Mimetic Environments

The interaction of gliadin peptides with cellular membranes is a critical area of study, as it may play a role in their biological effects. Membrane-mimetic environments, such as micelles, are often used to investigate these interactions in a simplified system.

Peptide-Membrane Binding Studies

Studies utilizing membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, have been employed to investigate the binding capabilities of gliadin peptides. For instance, fluorescence experiments have shown that the intrinsic fluorescence emission of a tyrosine residue within a gliadin peptide (specifically, the p31-43 fragment, which is related to CT-1 as both are derived from A-gliadin) changes in the presence of SDS micelles. This alteration in fluorescence suggests that the peptide is able to bind to these micellar structures, mimicking an interaction with a biological membrane researchgate.netnih.gov. This binding behavior can resemble the formation of mixed micelles researchgate.netnih.gov.

Investigation of Peptide Diffusion in Biomembrane-Like Systems

The observed changes in intrinsic fluorescence emission in the presence of membrane-mimetic environments also suggest that gliadin peptides, including those related to CT-1, might be capable of diffusing within a biomembrane-like environment researchgate.netnih.gov. This potential for diffusion within the membrane could be relevant to understanding how these peptides interact with and potentially traverse cellular barriers.

Application of Biophysical Methodologies in this compound Characterization

Various biophysical techniques are instrumental in elucidating the structural characteristics and behavior of this compound.

Circular Dichroism Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides. By measuring the differential absorption of left and right circularly polarized light, CD provides insights into the presence and proportion of structural elements such as alpha-helices, beta-sheets, and polyproline II (PPII) structures americanpeptidesociety.orgspringernature.com. Studies on related gliadin peptides, such as the 33-mer and p31-43, have shown that they can adopt a PPII secondary structure nih.govnih.govmdpi.com. CD studies have revealed that these peptides can exhibit conformational transitions depending on factors like concentration nih.govnih.gov. For instance, one study observed a conformational equilibrium between PPII and more folded structures like beta-turns and beta-sheet-like structures at higher concentrations of the p31-43 peptide nih.gov. CD spectroscopy is a valuable tool for monitoring these structural changes in response to different environmental conditions americanpeptidesociety.org.

Transmission Electron Microscopy for Aggregate Morphology

Transmission Electron Microscopy (TEM) is a powerful technique used to visualize the morphology of peptide aggregates. TEM studies on gliadin peptides have revealed their ability to self-assemble into various supramolecular structures, including oligomers and fibrils nih.govnih.govnih.govresearchgate.net. For example, the 33-mer gliadin peptide has been shown to form colloidal nanospheres in the presence of certain buffer conditions, while in water, it can organize into linear structures and fibrils nih.gov. Similarly, TEM has shown that the p31-43 peptide can self-assemble into oligomers nih.govunina.it. The size and morphology of these aggregates can vary depending on the peptide concentration and environmental factors unina.it.

Intrinsic Fluorescence Emission Analysis for Environmental Interactions

Intrinsic fluorescence emission analysis, particularly from aromatic amino acid residues like tyrosine and tryptophan, can provide valuable information about the environment surrounding these residues and thus the peptide's interactions mdpi.comresearchgate.net. This compound contains tyrosine nih.gov. Changes in the fluorescence emission spectrum, such as shifts in the emission maximum or changes in intensity, can indicate alterations in the peptide's conformation or its interaction with other molecules or environments, such as membrane-mimetic systems researchgate.netnih.govmdpi.com. As mentioned earlier, changes in the intrinsic fluorescence of a related gliadin peptide in the presence of SDS micelles suggest interactions with a membrane-like environment researchgate.netnih.gov. Fluorescence spectroscopy is a sensitive method for evaluating peptide self-assembly and aggregation and can detect early stages of these processes mdpi.comresearchgate.net.

Isothermal Titration Calorimetry for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free technique used to quantify the thermodynamic parameters of biomolecular interactions in solution. malvernpanalytical.comwikipedia.org It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. malvernpanalytical.comwikipedia.org ITC is widely applied in studying interactions between small molecules and macromolecules, including protein-peptide binding. nih.gov It can also be used to study membrane and self-assembling peptide properties. wikipedia.org

While specific ITC data for this compound were not found in the search results, the technique is generally applicable to peptide-protein or peptide-membrane interactions. nih.govnih.gov For instance, ITC has been used to study the binding of antimicrobial peptides to phospholipid bilayer membranes, revealing that binding is influenced by membrane surface charge density and the presence of cholesterol. nih.gov The binding isotherms obtained from such experiments can often be described by binding models, such as a one-site binding model. nih.gov The heat flow resulting from binding is measured as aliquots of one reactant are injected into a solution of the other, allowing for the determination of total binding enthalpy and the binding isotherm. nih.gov

Langmuir Monolayers for Membrane Interface Studies

Langmuir monolayers are valuable model systems for investigating the interactions of molecules, including peptides, with membrane interfaces. mdpi.comredalyc.orgnih.gov This technique involves forming a lipid film on an air-water interface, allowing for precise control over lipid density and composition. mdpi.comredalyc.org By measuring the surface pressure (π) as a function of the mean molecular area (A) during compression isotherms, researchers can gain information about lipid-lipid and lipid-peptide interactions. mdpi.com

Langmuir monolayers can mimic various biological membrane features and are used to study the effect of components on membranes, the interactions of biomolecules with the membrane, and the influence of environmental factors like pH and temperature. mdpi.comredalyc.org Studies using Langmuir monolayers have shown that gliadin peptides can adsorb under phospholipid monolayers, which serve as models for biological membranes. researchgate.net These peptides can form micrometer-sized domains at equilibrium at the interface. researchgate.net Changes in surface pressure on Langmuir monolayers composed of specific lipids, such as DPPC/DOPE, have been used to confirm the interaction of gliadin peptides with model membranes. nih.gov The behavior and aggregation of different gliadin peptides, such as γ- and ω-gliadins, at the membrane interface have been studied using techniques like Brewster Angle Microscopy (BAM) and Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) in conjunction with Langmuir monolayers. researchgate.net These studies have indicated that differences in amino acid sequence distribution can lead to different aggregation behaviors at the membrane interface. researchgate.net

Molecular Dynamics Simulations for Conformational Prediction

Molecular Dynamics (MD) simulations are computational techniques used to predict the conformational behavior and dynamics of molecules, including peptides, over time. mdpi.comopenreview.net These simulations can provide insights into the preferred conformations of peptides in different environments, such as in aqueous solution or in the presence of membranes. MD simulations are particularly useful for studying the flexibility and potential conformational changes of peptides. mdpi.com

MD simulations have been applied to study the structural conformation of gliadin peptides. For example, MD simulations have supported experimental findings regarding the secondary structure of gliadin peptides, suggesting the presence of conformations like polyproline II in equilibrium with β-sheet-like structures in aqueous solution. nih.gov Simulations can also help predict aggregation areas within peptide sequences and the induction of liquid-liquid phase separation. researchgate.net Furthermore, MD simulations can be used to predict binding modes and characterize protein-peptide interfaces by computing binding free energy and identifying hotspot residues involved in the interaction. mdpi.com The root-mean-square fluctuation (RMSF) values calculated from MD trajectories can indicate the flexibility and conformational changes of peptide domains during simulations. mdpi.com Studies using MD simulations have explored the conformational behavior of peptides corresponding to coeliac-activating regions of alpha-gliadin, suggesting that structures like beta-reverse turns and poly-L-proline II conformations can be present depending on the solvent conditions. nih.gov

Cellular and Molecular Mechanisms of Action of Gliadin Peptide Ct 1 in in Vitro Systems

Effects on Intestinal Epithelial Cells

In vitro studies using intestinal epithelial cell lines, such as Caco-2 and IEC-6, as well as ex vivo human intestinal biopsies, have been instrumental in elucidating the direct effects of Gliadin Peptide CT-1. These studies have revealed a complex interplay of signaling pathways initiated by the peptide.

This compound is a potent inducer of cellular stress in intestinal epithelial cells. nih.gov One of the primary mechanisms involves the mobilization of intracellular calcium (Ca2+) from the endoplasmic reticulum (ER). nih.gov This disruption of Ca2+ homeostasis leads to ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.gov In response, cells activate the unfolded protein response (UPR).

Key markers of ER stress, such as glucose-regulated protein-78 (GRP78) and CCAAT/enhancer-binding protein-homologous protein (CHOP), are upregulated following chronic exposure to P31-43. nih.gov Furthermore, the inhibition of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) by P31-43 is a significant trigger for the epithelial stress response. nih.govnih.gov This stress signaling is believed to be a crucial early event that alerts the innate immune system. nih.gov Some studies suggest that the effects of gliadin on enterocytes might be secondary, mediated through oxidative stress and the activation of NF-κB and interleukin-15 (IL-15). nih.gov

Cellular Stress Marker Observed Effect of this compound (P31-43) Investigated Cell Line
Endoplasmic Reticulum (ER) Stress Induction of ER stress via Ca2+ mobilization from the ER. nih.govCaco-2
GRP78 (BiP) Increased expression upon chronic administration. nih.govCaco-2
CHOP (GADD153) Increased expression upon chronic administration. nih.govCaco-2
Innate Immune Response Activation via IL-15, a major mediator of the stress response. nih.govCeliac Intestinal Mucosa

The peptide exerts significant effects on the cytoskeleton of intestinal epithelial cells, particularly on actin filament dynamics. nih.gov Exposure of Caco-2 and IEC6 cells to gliadin peptides leads to a rapid reorganization of F-actin, characterized by its redistribution to the subcortical compartment of the cell. researchgate.netresearchgate.net This remodeling of the actin cytoskeleton is a dynamic and reversible process; the cytoskeleton can return to its basal state after the removal of the peptide. researchgate.netresearchgate.net

The mechanism appears to be mediated, at least in part, by the activation of protein kinase C (PKC). nih.gov Furthermore, research indicates a direct interaction between gliadin peptides and actin itself. nih.gov This interaction can alter the integrity of the actin cytoskeleton, which in turn impairs the trafficking of proteins that rely on an intact actin network for their transport to the cell surface. nih.gov The activation of the Epidermal Growth Factor Receptor (EGFR) pathway by P31-43 also contributes to actin remodeling. nih.gov

Parameter Effect of this compound Cell Model
Actin Filaments (F-Actin) Reorganization and redistribution to the cell's subcortical compartment. researchgate.netresearchgate.netCaco-2, IEC-6
Actin Polymerization Induces PKC-mediated actin polymerization. nih.govIEC-6
Direct Protein Interaction Directly interacts with actin, altering cytoskeleton integrity. nih.govCOS-1
Actin-Dependent Trafficking Impairs the transport of actin-dependent proteins. nih.govCOS-1

A critical molecular action of this compound is its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR), an essential anion channel in epithelial cells. nih.gov P31-43 directly binds to the nucleotide-binding domain 1 (NBD1) of CFTR. nih.gov This binding occurs specifically when the channel is in its closed conformational state, which blocks its gating function and reduces its ATPase activity. nih.govnih.gov

The inhibition of CFTR's chloride channel function disrupts ion and water transport across the intestinal epithelium, providing a potent stress signal that contributes to the subsequent immune response. nih.govnih.gov This acquired CFTR dysfunction is considered a key event that initiates the innate immune response to gliadin. nih.gov

Target Channel Mechanism of Action by this compound (P31-43) Functional Consequence
CFTR Binds to the NBD1 domain, reducing ATPase activity. nih.govInhibition of chloride channel function. nih.gov
CFTR Conformation Binds to the closed state of the channel. nih.govnih.govBlockage of channel gating. nih.gov

Tissue transglutaminase 2 (TG2) is a key enzyme in the pathogenesis of celiac disease. Gliadin peptides, including P31-43, can activate intracellular TG2. nih.govnih.gov This activation is linked to the peptide's ability to induce Ca2+ mobilization from intracellular stores like the ER and mitochondria. nih.gov The resulting increase in intracellular Ca2+ levels activates the cross-linking function of TG2. nih.govnih.gov

In situ activity assays using the substrate pentylamine-biotin have confirmed that P31-43 treatment leads to activated TG2 in the cytosol and nucleus of Caco-2 cells. nih.govnih.gov In addition to activating the enzyme, P31-43 has also been shown to induce an increase in the expression of the TG2 enzyme itself. nih.govnih.gov

Parameter Effect of this compound (P31-43) Mechanism Cell Model
TG2 Enzymatic Activity Activates the intracellular crosslinking function. nih.govnih.govMobilization of intracellular Ca2+. nih.govCaco-2
TG2 Expression Induces an increase in tTG expression. nih.govnih.govNot fully elucidated.Caco-2
Subcellular Location of Active TG2 Cytosol and nucleus. nih.govTranslocation into the nucleus in response to elevated Ca2+. nih.govCaco-2

This compound enters intestinal epithelial cells via endocytosis and significantly interferes with the endocytic pathway. nih.gov Specifically, P31-43 localizes to early endocytic vesicles and delays their maturation into late endosomes. nih.gov This effect is, at least in part, due to P31-43 interfering with the correct localization of Hrs (Hepatocyte growth factor-regulated tyrosine kinase substrate), a key protein that regulates the maturation of endosomes. nih.gov

This delay in endosomal trafficking has important downstream consequences. For instance, it can reduce the degradation of receptors like the EGFR, which are internalized in these vesicles. nih.govnih.gov The resulting prolonged activation of EGFR signaling contributes to other cellular effects, such as increased proliferation and actin remodeling. nih.govnih.govnih.gov This constitutive alteration in vesicular trafficking may render cells from celiac disease patients more sensitive to the effects of gliadin peptides. nih.gov

Cellular Process Effect of this compound (P31-43) Key Molecular Target Consequence
Endocytosis Enters cells via the endocytic pathway. nih.govEndocytic machineryPeptide is internalized.
Endosomal Maturation Delays the maturation of early endosomes to late endosomes. nih.govHrs protein localization. nih.govDelayed trafficking of vesicles. nih.gov
Receptor Trafficking Delays degradation of EGFR. nih.govnih.govEGFR in endocytic vesiclesProlonged EGFR activation and signaling. nih.govnih.gov

One of the hallmarks of the celiac intestine is the remodeling of the mucosa, which includes crypt hyperplasia. nih.gov this compound has been shown to stimulate the proliferation of enterocytes, which contributes to this phenomenon. nih.govnih.gov This proliferative effect is largely dependent on the activation of the EGFR pathway. nih.govnih.gov

By delaying the degradation of EGFR, P31-43 prolongs its signaling activity, leading to increased phosphorylation of both EGFR and its downstream effector ERK, which in turn promotes cell proliferation. nih.gov This process is also interconnected with the innate immune response, as the pro-inflammatory cytokine IL-15 cooperates with EGF to enhance the proliferative signal. nih.gov P31-43 can increase the complex formation between the EGFR and IL-15 receptors, amplifying the downstream signaling that drives enterocyte proliferation. nih.gov

Cellular Response Mediating Pathway Observed Effect of this compound (P31-43)
Enterocyte Proliferation EGF/EGFR Signaling. nih.govnih.govStimulates proliferation of crypt enterocytes. nih.gov
Crypt Hyperplasia Over-proliferation of crypt enterocytes. nih.govContributes to mucosal remodeling, a hallmark of celiac disease. nih.gov
Receptor Cooperation EGFR and IL-15 Receptor-alpha. nih.govIncreases complex formation and downstream signaling of both receptors. nih.gov

Induction of Programmed Cell Death (Apoptosis) in Enterocytes

In vitro studies utilizing the Caco-2 human colon adenocarcinoma cell line have demonstrated that peptic-tryptic (PT) digests of gliadin can induce apoptosis, or programmed cell death, in enterocytes. nih.govnih.gov One study revealed that exposure of Caco-2 cells to a PT gliadin digest for 48 hours resulted in a significant percentage of adherent cells (approximately 30%) undergoing apoptosis. nih.gov This effect was observed across a range of concentrations. nih.gov Both early and late-stage apoptotic events were detected, affecting both adherent and detached, floating cells in the culture medium. nih.gov The induction of apoptosis by gliadin peptides is considered a potential contributor to the villous atrophy observed in celiac disease. nih.govcapes.gov.br

Cytofluorimetric analysis of Caco-2 cells treated with PT-gliadin confirmed an increase in both early and late apoptotic events from 4 to 48 hours post-treatment. nih.gov This toxicity was further evidenced by an increase in the formation of micronuclei in Caco-2 cells incubated with PT-gliadin for 24 and 48 hours. nih.gov

Interestingly, a specific 1157.5 Da peptide from durum wheat gliadin was found to completely inhibit this gliadin-induced cell death in adherent Caco-2 cells. nih.gov

Interactive Data Table: Effect of Gliadin Peptides on Apoptosis in Caco-2 Cells

TreatmentDuration (hours)Observed Effect on ApoptosisReference
PT Gliadin Digest48~30% of adherent cells underwent apoptosis nih.gov
PT-gliadin4 - 48Increased early and late apoptotic events nih.gov
PT-gliadin24, 48Significant increase in micronuclei formation nih.gov
1157.5 Da Peptide48Complete inhibition of PT gliadin-induced apoptosis in adherent cells nih.gov

Activation of Key Intracellular Signaling Pathways

The Nuclear Factor Kappa B (NF-κB) pathway, a critical regulator of inflammatory responses, is a key target of gliadin peptides in intestinal epithelial cells. In vitro studies have shown that gliadin peptides can activate the NF-κB pathway, leading to the overregulation of proinflammatory cytokines. nih.gov For instance, the gliadin peptide p31-43 has been shown to induce an increase in the phosphorylation of NF-κB in intestinal epithelial cells. researchgate.net

Inhibition of the NF-κB pathway has been demonstrated to abrogate the expression of pro-inflammatory cytokines such as IFNγ, IL-15, and IL-17A in Caco-2 cells exposed to PT-gliadin. nih.gov Furthermore, inhibiting IKKβ, a kinase upstream of NF-κB, reduced the expression of tissue transglutaminase (TG2) in cells exposed to PT-gliadin. nih.gov This suggests a link between NF-κB activation and the regulation of key proteins involved in the pathogenesis of celiac disease.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK1/2 and p38 MAPK, is another crucial pathway affected by gliadin peptides. The gliadin peptide p31-43 has been shown to induce a significant increase in the phosphorylation of ERK1/2 in organotypic hippocampal slices. unifi.it This activation of ERK is associated with increased cell proliferation. mdpi.com

Conversely, the same peptide, p31-43, led to a significant dephosphorylation of p38 MAPK after 60 minutes of incubation in the same in vitro model. unifi.it These findings indicate that different components of the MAPK pathway can be differentially regulated by specific gliadin peptides, leading to a complex cellular response.

The mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism, is also activated by gliadin peptides. In vitro studies using intestinal epithelial cells have shown that treatment with peptic-tryptic digest of gliadin (PTG) and the peptide p31-43 leads to increased phosphorylation levels of mTOR and its downstream effectors, p70S6K and 4E-BP1. researchgate.net This indicates that intestinal epithelial cells respond to these gliadin peptides by activating the mTOR pathway. researchgate.net The activation of the mTOR pathway is closely linked to inflammation. researchgate.net

Expression of Stress-Related Molecules (e.g., MICA)

Gliadin peptides can induce the expression of stress-related molecules in intestinal epithelial cells, such as the MHC class I chain-related gene A (MICA). In vitro incubation of small intestinal mucosa biopsy samples from celiac disease patients on a gluten-free diet with gliadin for 4 hours resulted in a strong increase in MICA mRNA expression compared to non-celiac controls. nih.gov This upregulation of MICA suggests a role for this stress-induced activator of the immune response in the early stages of the autoimmune process, potentially preceding the onset of inflammation. nih.gov MICA is a ligand for the activating receptor NKG2D, which is present on natural killer (NK) cells and certain T cells, linking the innate and adaptive immune systems. nih.gov

Impact on Intestinal Barrier Function

Gliadin peptides have a significant impact on intestinal barrier function, primarily by increasing intestinal permeability. In vitro and ex vivo studies have shown that gliadin induces the release of zonulin, a protein that modulates the permeability of tight junctions between intestinal epithelial cells. nih.govresearchgate.net This leads to the disassembly of these junctions and a subsequent increase in intestinal permeability. mdpi.com

Incubation of rat intestinal epithelial (IEC-6) cells with gliadin resulted in a reversible, protein kinase C (PKC)-mediated actin polymerization that coincided with zonulin release. nih.gov Furthermore, a significant reduction in transepithelial electrical resistance (TEER), a measure of barrier integrity, was observed after the addition of gliadin to rabbit intestinal mucosa mounted in Ussing chambers. nih.govresearchgate.net This effect was abolished by a zonulin inhibitor, confirming the central role of the zonulin pathway in gliadin-induced hyperpermeability. nih.govresearchgate.net

Ex vivo studies on human duodenal biopsies have confirmed that exposure to gliadin leads to an increase in intestinal permeability in individuals with active celiac disease, celiac disease in remission, non-celiac gluten sensitivity, and even in non-celiac controls. mdpi.com

Interactive Data Table: Effect of Gliadin on Intestinal Barrier Function In Vitro

In Vitro SystemGliadin TreatmentObserved EffectKey MediatorReference
Rat Intestinal Epithelial (IEC-6) CellsGliadinReversible actin polymerizationProtein Kinase C (PKC), Zonulin nih.gov
Rabbit Intestinal Mucosa (Ussing Chamber)GliadinSignificant reduction in transepithelial electrical resistanceZonulin nih.govresearchgate.net
Human Duodenal BiopsiesGliadinIncreased intestinal permeabilityZonulin mdpi.com
Tight Junction Disassembly and Alterations

Gliadin peptides directly induce the disassembly and alteration of tight junctions, the protein complexes that regulate the paracellular space between intestinal epithelial cells. In vitro studies using human Caco-2 intestinal epithelial cells have demonstrated that gliadin peptides can cause a rapid decrease in transepithelial resistance (TEER), a measure of barrier integrity, and an increase in the permeability to small molecules. nih.gov This is accompanied by a reorganization of actin filaments and altered expression of key tight junction proteins, including occludin, claudin-3, claudin-4, and zonula occludens-1 (ZO-1). nih.gov

Further studies on three-dimensional cell culture models (Lovo multicellular spheroids) have confirmed that peptic-tryptic digested (PT) gliadin directly damages tight junction proteins. nih.gov This is evidenced by an enlargement of the paracellular spaces and alterations in the distribution and intensity of actin, ZO-1, and occludin. nih.gov Specifically, the continuous cellular contour of occludin is significantly shorter in PT-gliadin treated spheroids compared to untreated controls, indicating a direct disruptive effect on this crucial tight junction component. nih.gov The redistribution of ZO-1 has also been observed in the duodenum of mice after gavage with PT-gliadin. researchgate.net

Summary of In Vitro Studies on Gliadin Peptide-Induced Tight Junction Alterations
In Vitro SystemGliadin Peptide/FractionObserved Effects on Tight JunctionsReference
Caco-2 cellsGliadin-derived peptidesDecreased transepithelial resistance (TEER), increased permeability, reorganization of actin filaments, altered expression of occludin, claudin-3, claudin-4, and ZO-1. nih.gov
Lovo multicellular spheroidsPT-gliadinEnlargement of paracellular spaces, altered actin, ZO-1, and occludin distribution, and reduced length of uninterrupted occludin contour. nih.gov
Ex-vivo human duodenal biopsiesPT-gliadinZonulin-dependent drop in TEER and decreased occludin expression. umaryland.edu
Mechanisms of Zonulin Release

A key mechanism by which gliadin peptides induce tight junction disassembly is through the release of zonulin, a protein that reversibly modulates intestinal permeability. umaryland.edunih.gov In vitro and ex vivo experiments have consistently shown that exposure of intestinal epithelial cells to gliadin triggers the release of zonulin into the intestinal lumen. umaryland.edudirect-ms.orgnih.gov This release is a rapid event, with zonulin levels peaking in the cell medium around 30 minutes after gliadin incubation in studies with IEC-6 cells. direct-ms.org

The release of zonulin is initiated by the binding of specific gliadin peptides to the chemokine receptor CXCR3, which is expressed on the apical surface of enterocytes. nih.govnih.gov This interaction is dependent on the adaptor molecule MyD88, a key component of Toll-like receptor signaling pathways. nih.govnih.gov Importantly, the inhibition of zonulin with a synthetic peptide inhibitor (FZI/0) can prevent the gliadin-induced increase in intestinal permeability, but it does not block the release of zonulin itself, indicating that the inhibitor acts downstream by blocking the zonulin receptor. direct-ms.org

Modulation of Paracellular Permeability

The disassembly of tight junctions and the release of zonulin culminate in an increase in paracellular permeability, allowing molecules to pass more freely between intestinal epithelial cells. nih.govnih.govnih.gov This effect has been demonstrated in various in vitro models. For instance, adding α-gliadin to rabbit intestinal mucosa mounted in Ussing chambers leads to a significant reduction in tissue resistance, indicative of increased permeability. direct-ms.org This effect is reversible upon removal of the gliadin peptide. direct-ms.org

Studies comparing different gliadin peptides have shown that not all have the same effect on permeability. For example, the toxic peptide 31-55 was found to increase permeability, while the non-toxic peptide 22-39 did not have the same effect. direct-ms.org Research on duodenal biopsy specimens has revealed that the permeability to larger gliadin peptides, such as the 33-mer, is significantly increased in active celiac disease and does not correlate with the permeability of smaller markers like mannitol (B672), suggesting a more complex mechanism than simple paracellular diffusion. nih.govresearchgate.net While paracellular transport is a recognized pathway, some studies also point to a significant role for transcellular transport of gliadin peptides. nih.govresearchgate.net

Findings on Gliadin Peptide-Modulated Paracellular Permeability in In Vitro Models
In Vitro ModelGliadin Peptide/FractionKey FindingsReference
Rabbit intestinal mucosa (Ussing chamber)α-gliadin, peptide 31-55, peptide 22-39α-gliadin and peptide 31-55 reduced tissue resistance (increased permeability); peptide 22-39 had no effect. direct-ms.org
Human duodenal biopsy specimens (Ussing chamber)33-mer (p56-88), p31-49Increased permeability to intact peptides, suggesting mechanisms beyond simple paracellular diffusion. nih.govresearchgate.net
Ex-vivo human duodenal biopsiesPT-gliadinIncreased intestinal permeability in all study groups (active celiac disease, celiac disease in remission, gluten sensitivity, and controls). mdpi.com

Exploration of Putative Receptor Interactions (e.g., Epidermal Growth Factor Receptor (EGFR), Chemokine Receptor CXCR3)

Gliadin peptides exert their effects by interacting with specific receptors on intestinal epithelial cells. Two of the most studied are the Epidermal Growth Factor Receptor (EGFR) and the chemokine receptor CXCR3.

Epidermal Growth Factor Receptor (EGFR): Gliadin peptides, particularly the p31-43 fragment, can mimic the effects of Epidermal Growth Factor (EGF), including the induction of actin cytoskeleton rearrangement and cell proliferation. nih.govmdpi.com However, gliadin peptides are not direct ligands for the EGFR. nih.gov Instead, they appear to amplify EGFR signaling by delaying the receptor's endocytosis and subsequent inactivation. nih.gov This prolonged activation of the EGFR pathway contributes to the proliferative and inflammatory responses seen in the intestinal mucosa. nih.govmdpi.com The interaction with EGFR is also linked to the release of zonulin through a transactivation mechanism involving PAR2. researchgate.net

Chemokine Receptor CXCR3: CXCR3 has been identified as a key receptor for certain gliadin peptides, including the 111-130 and 151-170 fragments. nih.govnih.govcnr.it The binding of gliadin to CXCR3 is a critical upstream event that triggers the MyD88-dependent release of zonulin, leading to increased intestinal permeability. nih.govnih.gov This interaction also plays a role in the immune response to gliadin. For instance, gliadin-induced production of the pro-inflammatory chemokine interleukin-8 (IL-8) is mediated by CXCR3 in individuals with celiac disease. nih.gov The expression of CXCR3 is upregulated in the intestinal epithelium of celiac disease patients, which may enhance their sensitivity to gliadin. nih.gov

Dysregulation of Autophagic Processes

Recent in vitro research has highlighted the ability of gliadin peptides to interfere with autophagy, the cellular process responsible for the degradation and recycling of cellular components. In Caco-2 cells, peptic-trypsin digested gliadin has been shown to self-assemble and dysregulate autophagy. nih.gov Specifically, gliadin peptides like p31-43 can reduce the levels of LC3, a key marker of autophagosome formation, and increase the levels of p62, a protein that accumulates when autophagy is inhibited. nih.gov This disruption of autophagy is linked to the activation of the mTOR pathway, a central regulator of cell growth and proliferation that negatively regulates autophagy. nih.gov The impairment of autophagy by gliadin peptides may contribute to cellular stress and inflammation.

Immunological Effects on Non-T-Cell Lineages in In Vitro Models

Activation of Innate Immune Pathways

Beyond their effects on intestinal barrier function, gliadin peptides are potent activators of the innate immune system, a response that does not involve T-cells. The gliadin peptide p31-43 is a well-established trigger of innate immunity. nih.govnih.govplos.org In vitro studies have shown that this peptide can induce the production of pro-inflammatory cytokines, such as interleukin-15 (IL-15), in intestinal biopsies from both celiac and non-celiac individuals. nih.gov IL-15 is a key mediator of the innate immune response to gliadin. nih.gov

The activation of innate immunity by gliadin peptides involves several signaling pathways. The p31-43 peptide has been shown to activate the NLRP3 inflammasome, leading to caspase-1 activation and mucosal damage. nih.govfrontiersin.org This response is dependent on the MyD88 adaptor protein and type I interferons. nih.gov Furthermore, gliadin can stimulate the production of other inflammatory mediators, including interleukin-8 (IL-8), which is a potent neutrophil chemoattractant. nih.gov This innate immune activation by gliadin peptides can create a pro-inflammatory environment in the gut mucosa, contributing to the subsequent development of the adaptive immune response in genetically susceptible individuals. mdpi.comresearchgate.netsemanticscholar.org

Summary of Gliadin Peptide-Induced Innate Immune Activation in Non-T-Cell In Vitro Models
In Vitro SystemGliadin Peptide/FractionObserved Innate Immune EffectsReference
Intestinal biopsiesp31-43Induction of Interleukin-15 (IL-15) expression. nih.gov
Peripheral blood mononuclear cellsPT-gliadinCXCR3-dependent production of Interleukin-8 (IL-8) in celiac disease patients. nih.gov
Small intestinal mucosa (mice)p31-43MyD88 and type I IFN-dependent inflammatory changes. nih.gov
Macrophages33-mer gliadin peptideActivation of innate immune response via Toll-like receptors (TLRs). nih.gov

Inflammasome Activation

NLRP3 Inflammasome Stimulation

Research has demonstrated that gliadin peptides can act as a trigger for the NLRP3 (NOD-like receptor pyrin domain containing 3) inflammasome. nih.govnih.gov This activation is a critical step in the initiation of an inflammatory cascade. In vitro studies have shown that the p31-43 gliadin peptide has an intrinsic ability to form oligomeric structures and aggregates. nih.govnih.gov These structures are recognized as danger signals by the cell, leading to the activation of the NLRP3 inflammasome. nih.gov This activation involves the recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which then leads to the activation of caspase-1. nih.govnih.gov The formation of these inflammasome complexes has been observed in macrophage-like cell lines, such as THP-1 cells, upon stimulation with the p31-43 peptide. nih.gov

Cell Line/SystemGliadin PeptideObserved Effect on NLRP3 InflammasomeReference
THP-1 (macrophage-like cells)p31-43Activation of the inflammasome nih.gov
In vitro aggregation assayp31-43Formation of structured oligomers and aggregates nih.govnih.gov
Caspase-1 Dependent Activation

The stimulation of the NLRP3 inflammasome by this compound leads to the subsequent activation of caspase-1. nih.govnih.gov This activation is a downstream consequence of the inflammasome assembly. Upon activation, caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, active forms. nih.gov In vitro experiments have confirmed that the presence of p31-43 gliadin peptide leads to increased levels of active caspase-1. nih.gov Furthermore, the use of a caspase-1 inhibitor, Ac-YVAD-cmk, has been shown to prevent the pathological changes induced by the p31-43 peptide in in vivo models, highlighting the critical role of caspase-1 in mediating the inflammatory effects of the peptide. nih.govnih.gov

In Vitro SystemTreatmentKey FindingReference
Small intestinal tissue culturep31-43 peptideIncreased levels of active caspase-1 and mature IL-1β nih.gov
In vivo mouse modelp31-43 peptide + Ac-YVAD-cmk (caspase-1 inhibitor)Inhibition of intestinal damage nih.govnih.gov

Effects on Antigen-Presenting Cells

Dendritic Cell Activation and Maturation Marker Expression (e.g., CD83)

Gliadin peptides have been shown to induce the maturation of dendritic cells (DCs), which are potent antigen-presenting cells. nih.gov In vitro stimulation of human monocyte-derived DCs with a peptic digest of gliadin resulted in the enhanced expression of several maturation markers, including CD83. nih.gov In addition to CD83, the expression of other markers such as CD80, CD86, and HLA-DR molecules was also upregulated. nih.gov This phenotypic maturation is accompanied by functional changes, including an increased capacity to stimulate the proliferation of allogeneic T cells and a reduced ability to take up antigens from their surroundings. nih.gov

Cell TypeTreatmentUpregulated Maturation MarkersReference
Human monocyte-derived dendritic cellsPeptic digest of gliadinCD83, CD80, CD86, HLA-DR nih.gov
Macrophage Inflammatory Gene Expression
Cell TypeTreatmentUpregulated Inflammatory GenesReference
Human primary macrophagesPepsin-trypsin digested gliadinTNF-α, IL-8 nih.gov

Mast Cell Degranulation and Inflammatory Mediator Release

Gliadin peptides have been implicated in the activation of mast cells, leading to their degranulation and the release of pre-stored inflammatory mediators. researchgate.net Upon activation, mast cells release a variety of substances, including histamine (B1213489) and proteases, from their cytoplasmic granules. nih.govbiorxiv.org In vitro studies using human basophil KU812 cells, a model for mast cells, have shown that a specific ω-5 gliadin-derived peptide can induce degranulation. researchgate.net This process is characterized by the release of β-hexosaminidase and histamine, as well as the secretion of pro-inflammatory cytokines like IL-6 and TNF-α. researchgate.net

Cell LineTreatmentReleased Inflammatory MediatorsReference
Human basophil KU812 cellsω-5 gliadin-derived peptideβ-hexosaminidase, Histamine, IL-6, TNF-α researchgate.net

Lack of Direct Adaptive T-Cell Receptor Binding

The adaptive immune response in celiac disease is primarily mediated by CD4+ T-cells that recognize specific gluten peptides presented by human leukocyte antigen (HLA) class II molecules, particularly HLA-DQ2 and HLA-DQ8. nih.gov This recognition by the T-cell receptor (TCR) initiates a pro-inflammatory cascade, leading to the characteristic mucosal damage seen in the disease. However, a crucial aspect of the molecular action of the gliadin peptide p31-43 (also referred to as this compound) is its inability to directly engage this adaptive immune pathway. unina.it In vitro studies have consistently demonstrated that p31-43 does not bind to HLA-DQ2 or HLA-DQ8 and, consequently, is not presented to or recognized by the vast majority of gluten-reactive T-cells in the celiac intestine. unina.itnih.gov

This lack of direct T-cell receptor binding distinguishes p31-43 from immunodominant peptides like the 33-mer of α-gliadin, which are potent activators of the adaptive immune system. unina.it While immunogenic peptides undergo deamidation by tissue transglutaminase (tTG) to enhance their binding to HLA molecules and subsequent T-cell activation, p31-43 triggers a distinct, T-cell-independent cascade of events. mdpi.com Its pathogenic effects are instead attributed to the stimulation of the innate immune system.

Research using in vitro models has elucidated that the proinflammatory effects of p31-43 are not diminished by the absence of adaptive immune cells. For instance, studies on intestinal epithelial cell lines, such as Caco-2, and on human duodenal tissue cultures have shown that p31-43 can induce cellular stress, increase the production of inflammatory mediators, and alter cell signaling pathways without the involvement of T-cell recognition. nih.gov These effects are mediated through pathways involving players like interleukin-15 (IL-15) and Toll-like receptors, underscoring its role as a primary activator of innate immunity rather than a direct target for adaptive T-cell receptors. mdpi.comnih.gov

The table below summarizes the differential responses elicited by the innate immunity-triggering peptide p31-43 compared to immunogenic gluten peptides in in vitro T-cell assays.

Assay Type Peptide Cell Type Observed In Vitro Effect Conclusion
T-Cell Proliferation Assayp31-43Intestinal T-cell lines from celiac patientsNo significant proliferation observed.Does not stimulate adaptive T-cell expansion.
Cytokine Release Assay (IFN-γ)p31-43Intestinal T-cell lines from celiac patientsNo significant IFN-γ release detected.Does not trigger a Th1 adaptive immune response.
HLA-DQ2/DQ8 Binding Assayp31-43Purified HLA-DQ2/DQ8 moleculesNo significant binding affinity. nih.govCannot be presented by celiac-associated HLA molecules to T-cells.
Immunogenic Gluten Peptides (e.g., 33-mer)T-Cell Proliferation AssayIntestinal T-cell lines from celiac patientsStrong proliferation observed.Potent stimulator of adaptive T-cell expansion.

Further research has confirmed the specificity of p31-43's effects on the innate immune system. For example, in vitro experiments have shown that p31-43 induces the expression of various cytokines and chemokines from cells of the innate immune system and epithelial cells, as detailed in the table below.

Cell Type Treatment Induced Cytokines/Chemokines Pathway Implication
Mast Cell Line (LAD2)p31-43 (100 μg/mL)IL-6, TNF-α, IL-17, CXCL8, CCL2 unina.itActivation of innate immune cells.
Intestinal Epithelial Cells (Caco-2)p31-43IL-15 nih.govStimulation of epithelial stress and innate immune responses.

In Vivo Investigations of Gliadin Peptide Ct 1 in Animal Models

Establishment and Utilization of Rodent Models of Gliadin Sensitivity

The establishment and utilization of rodent models to study gliadin sensitivity and gluten-induced enteropathy involve exposing genetically susceptible or manipulated animals to gliadin or gluten. These models aim to replicate aspects of human gluten-related disorders, although fully recapitulating the complex pathology of conditions like celiac disease in immunocompetent animals has been challenging. immunopaedia.org.zanih.govresearchgate.net

Mouse Models (e.g., DQ8-Dd-villin-IL-15 transgenic, NOD-DQ8)

Various mouse models have been developed to investigate gliadin sensitivity. Transgenic mouse models expressing human leukocyte antigen (HLA) DQ2 or DQ8, which are associated with genetic susceptibility to celiac disease, are commonly used. immunopaedia.org.zanih.gov For instance, the DQ8-Dd-villin-IL-15 transgenic mouse model was engineered to express HLA-DQ8 and overexpress IL-15 in both the lamina propria and intestinal epithelial cells. immunopaedia.org.zanih.govsci-hub.se This model has been shown to develop immunopathologies associated with celiac disease, including villous atrophy, after exposure to a gluten-rich diet. immunopaedia.org.zasci-hub.se The NOD-DQ8 mouse model, another HLA-DQ8 transgenic line, has also been utilized and reportedly exhibits more significant small intestinal damage when challenged with gluten compared to other models. plos.org Other mouse models include BALB/c mice sensitized with gliadin and Rag1-/- mice adoptively transferred with T cells from gliadin-sensitized mice, which have demonstrated aspects of gliadin-dependent intestinal damage. mdpi.com While these models are used to study gliadin sensitivity, specific detailed studies focusing solely on the role of Gliadin peptide CT-1 in establishing sensitivity in these particular mouse lines were not found in the search results.

Rat Models of Gluten/Gliadin-Induced Enteropathy

Rat models have also been employed to study gluten or gliadin-induced enteropathy. Studies in Wistar rats, including neonatal rats sensitized with interferon-gamma (IFN-γ) and subsequently exposed to gliadin, have been used to investigate mucosal lesions characterized by changes in villous height, crypt hyperplasia, and cellular infiltration. plos.orgsemanticscholar.orgresearchgate.netresearchgate.netfortunejournals.com A gliadin-induced intestinal enteropathy rat model has been developed and validated to mimic pathological and inflammatory characteristics observed in non-celiac gluten sensitivity, involving intragastric administration of gliadin to young rats. researchgate.netfortunejournals.comfortunepublish.com These models provide insights into the effects of gliadin on intestinal permeability, inflammatory cytokine expression, and histological changes. researchgate.netfortunejournals.comfortunepublish.com However, specific detailed findings regarding the role of this compound in establishing enteropathy in these rat models were not available in the provided search results.

Pathological and Histological Manifestations in Animal Models

Studies using animal models exposed to gliadin or gluten have consistently reported pathological and histological changes in the small intestine that mirror some features of human gluten-related enteropathies.

Induction of Intestinal Enteropathy

Exposure to gliadin or gluten in susceptible animal models leads to the induction of intestinal enteropathy, characterized by inflammation and damage to the intestinal lining. mdpi.complos.orgsemanticscholar.orgresearchgate.netresearchgate.netfortunejournals.comfortunepublish.com This enteropathy can manifest with increased intestinal permeability and inflammatory cell infiltration in the lamina propria. plos.orgmdpi.comresearchgate.netresearchgate.netfortunepublish.comaai.org Specific gliadin peptides, such as p31-43, have been shown to induce proinflammatory effects and mucosal damage in mouse models. unina.itfrontiersin.org While intestinal enteropathy is a documented outcome of gliadin exposure in these models, specific data detailing the induction of enteropathy solely by this compound was not found in the search results.

Villous Atrophy and Crypt Hyperplasia Development

Key histological hallmarks of gliadin-induced enteropathy in responsive animal models include villous atrophy (shortening of villi) and crypt hyperplasia (deepening of crypts). immunopaedia.org.zanih.govsci-hub.seplos.orgmdpi.complos.orgsemanticscholar.orgresearchgate.netfortunejournals.comfortunepublish.comaai.org These changes reflect increased epithelial cell proliferation in the crypts and impaired differentiation and maturation of enterocytes along the villi. mdpi.com The DQ8-Dd-villin-IL-15 transgenic mouse model, for instance, develops villous atrophy in a gluten-dependent manner. immunopaedia.org.zanih.govsci-hub.se Gliadin administration in rat models has also been shown to result in mild villous atrophy and crypt hyperplasia. researchgate.netfortunepublish.com While these structural changes are characteristic of gliadin-induced damage in animal models, specific research findings demonstrating the induction of villous atrophy and crypt hyperplasia solely by this compound were not available in the provided sources.

Intraepithelial Lymphocyte (IEL) Infiltration and Subpopulation Characterization (e.g., CD8+ T cells)

An increased infiltration of intraepithelial lymphocytes (IELs) into the intestinal epithelium is another prominent feature observed in animal models of gliadin sensitivity. nih.govplos.orgmdpi.complos.orgsemanticscholar.orgresearchgate.netfortunejournals.comfortunepublish.comaai.org This infiltration often includes an increase in CD8+ T cells, which are considered key mediators of intestinal tissue destruction in gluten-related disorders. immunopaedia.org.zanih.govsci-hub.sesemanticscholar.org Studies in various mouse and rat models have reported increased numbers of CD3+ IELs and CD8+ T cells following gliadin or gluten exposure. plos.orgmdpi.complos.orgsemanticscholar.orgresearchgate.netresearchgate.netfortunejournals.comfortunepublish.com The DQ8-Dd-villin-IL-15 transgenic mouse model has shown an expansion of IELs with a cytolytic phenotype, and depletion of CD8+ IELs in this model was associated with conserved intestinal morphology. nih.govsci-hub.se While the infiltration and characterization of IEL subpopulations, particularly CD8+ T cells, are well-documented responses to gliadin in these animal models, specific data demonstrating these effects solely attributable to this compound were not found in the search results.

Immunological Responses Observed in Animal Models

Studies in animal models have demonstrated that this compound can elicit a range of innate and adaptive immune responses, contributing to the inflammatory milieu observed in gluten-related enteropathies.

Induction of Type I Interferons (IFN-α/β) and their Role

This compound has been shown to induce the production of type I interferons (IFN-I), specifically IFN-α and IFN-β, in animal models. IFN-I are cytokines typically associated with antiviral responses, but they also play roles in inflammation and immunoregulation. nih.govhycultbiotech.comnih.govwikipedia.org Research indicates that the administration of p31-43 to mice leads to increased production of type I interferon, which is associated with the observed small intestine pathology. frontiersin.orgresearchgate.net The induction of IFN-I by p31-43 appears to be MyD88-dependent. frontiersin.org

Significance of Interferon Receptor Signaling in Gliadin-Induced Pathology

Interferon receptor signaling plays a crucial role in mediating the effects of gliadin-induced IFN-I production. Type I IFNs signal through the IFN-α receptor (IFNAR), which consists of IFNAR1 and IFNAR2 chains. wikipedia.org Studies suggest that the pathological effects of p31-43 in the small intestine are dependent on type I IFNs, implying the involvement of IFNAR signaling. frontiersin.org This signaling pathway contributes to the inflammatory cascade triggered by the peptide.

Inflammasome Activation and its Causative Role in Intestinal Inflammation

This compound (p31-43) has been identified as a trigger for inflammasome activation, particularly the NLRP3 inflammasome, in animal models. frontiersin.orgresearchgate.netnih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that, upon activation, leads to the processing and release of pro-inflammatory cytokines like mature IL-1β and induces a form of programmed cell death called pyroptosis. nih.gov Studies in mice have shown that oral administration of p31-43 induces caspase-1 activation and the production of mature IL-1β in the small intestinal mucosa, indicating inflammasome activation. nih.gov Furthermore, the intestinal inflammation and pathology induced by p31-43 in vivo were absent in mice deficient in NLRP3 or caspase-1, highlighting the causative role of this pathway in the observed intestinal damage. frontiersin.orgnih.gov

Systemic and Localized Inflammatory Cytokine Profiles

Exposure to gliadin peptides, including CT-1, in animal models results in altered systemic and localized inflammatory cytokine profiles. In rats treated with gliadin, there was a significant increase in the plasma levels of pro-inflammatory cytokines, including IFN-γ, TNF-α, and IL-6. fortunepublish.com Localized inflammatory responses in the intestinal mucosa also involve the production of various cytokines. Studies have shown that p31-43 can induce the expression of inflammatory mediators in the small intestine. frontiersin.org For instance, in one study, administration of p31-43 to mice was associated with increased mucosal levels of mature IL-1β. nih.gov Additionally, research using a gliadin-induced enteropathy rat model found increased gene expression of IL-6, TNF-α, and IFN-γ in the intestinal tissue. fortunepublish.com

Here is a summary of observed cytokine changes in a gliadin-fed rat model:

CytokineLocationObserved ChangeSignificance
IFN-γPlasmaIncreasedPro-inflammatory
TNF-αPlasmaIncreasedPro-inflammatory
IL-6PlasmaIncreasedPro-inflammatory
IL-1βMucosaIncreasedPro-inflammatory, linked to inflammasome
IFN-γIntestinal TissueIncreased Gene ExpressionPro-inflammatory
TNF-αIntestinal TissueIncreased Gene ExpressionPro-inflammatory
IL-6Intestinal TissueIncreased Gene ExpressionPro-inflammatory

(Note: For interactive data tables, a front-end implementation would be required to enable features like sorting, filtering, and searching based on the data presented in the markdown table.)

Sequence-Specific Biological Effects of this compound in Animal Models

The biological effects of this compound (p31-43) in animal models have been shown to be sequence-specific. Studies comparing the effects of native p31-43 with peptides having scrambled or inverted sequences have demonstrated that the induction of small intestine pathology, including changes in villus-to-crypt ratio and intraepithelial lymphocyte numbers, is dependent on the specific amino acid sequence of p31-43. frontiersin.orgresearchgate.net This sequence specificity extends to the activation of the NLRP3 inflammasome and the subsequent inflammatory responses. frontiersin.orgnih.gov The intrinsic propensity of p31-43 to form structured oligomers, which is dependent on its sequence, appears to be crucial for its ability to trigger the NLRP3 inflammasome and induce intestinal inflammation. researchgate.netnih.govnih.gov

Assessment of Mucosal Barrier Function in Animal Models

This compound has a significant impact on intestinal mucosal barrier function in animal models. Increased intestinal permeability is a hallmark of gluten-related disorders, and studies have shown that gliadin, and specifically peptides like p31-43, can directly contribute to this dysfunction. frontiersin.orgtandfonline.comaai.orgnih.gov

Animal models have utilized methods such as measuring transepithelial electrical resistance (TEER) in ex vivo intestinal segments or assessing the paracellular flux of tracer molecules like ⁵¹Cr-EDTA to evaluate intestinal permeability. researchgate.netaai.orgnih.govplos.org Exposure of intestinal mucosa from mice to p31-43 has been shown to reduce TEER, indicating increased permeability. aai.org This effect is associated with the release of zonulin, an endogenous mediator that regulates intestinal tight junctions. frontiersin.orgtandfonline.comaai.org Gliadin-induced zonulin release and the subsequent increase in intestinal permeability have been found to be dependent on MyD88 signaling in murine models. tandfonline.comaai.org

In chronic animal models of gliadin sensitivity, increased paracellular permeability has been observed. plos.org Treatment with interventions aimed at mitigating gliadin's effects has been shown to reduce this increased permeability, bringing it closer to levels observed in non-sensitized control mice. plos.org These findings underscore the role of this compound in compromising the integrity of the intestinal barrier, potentially facilitating the translocation of other luminal antigens and contributing to the inflammatory process. frontiersin.orgtandfonline.comaai.org

Here is a summary of findings related to mucosal barrier function in animal models:

Model SystemAssessment MethodGliadin Peptide EffectKey Mechanism Involved
Murine intestinal mucosa (ex vivo)TEER measurementReduced TEER (increased permeability)Zonulin release
Murine intestinal mucosa (ex vivo)Zonulin release measurementIncreased zonulin releaseMyD88-dependent
Chronic mouse model of gliadin sensitivity⁵¹Cr-EDTA fluxHigher paracellular permeabilityNot specified in snippet
NOD-DQ8 mouse model (gliadin sensitized)Tissue conductance (Ussing chamber)Impaired intestinal barrier functionGliadin-dependent

(Note: For interactive data tables, a front-end implementation would be required to enable features like sorting, filtering, and searching based on the data presented in the markdown table.)

Methodological Approaches in Gliadin Peptide Ct 1 Research

Peptide Synthesis and Chemical Modification for Research Applications

The ability to artificially create and chemically alter gliadin peptides is fundamental to studying their biological effects. Synthesis allows for the production of large quantities of pure peptides, while modification enables the investigation of structure-function relationships.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like Gliadin peptide CT-1 for research purposes. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govacs.org The process begins with the attachment of the C-terminal amino acid to the resin. Subsequently, a cycle of deprotection of the N-α-amino group, followed by the coupling of the next protected amino acid, is repeated until the desired peptide sequence is assembled. nih.gov

A common strategy employed is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. researchgate.net The use of automated and manual peptide synthesizers allows for the efficient production of highly purified peptides, often exceeding 99% purity. acs.org For lengthy and complex peptides, fragment condensation, where smaller, pre-synthesized peptide segments are joined, can be utilized. nih.gov This approach has been successfully used to synthesize immunogenic gliadin peptides, including the well-known 33-mer α-gliadin peptide, which serves as a representative model for highly immunogenic peptides like the conceptual CT-1. researchgate.net

Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS) of Gliadin Peptides

StepDescriptionPurpose
Resin Functionalization The insoluble resin support is prepared with a linker molecule.To provide an anchor point for the first amino acid.
First Amino Acid Attachment The C-terminal amino acid of the target peptide is covalently bonded to the resin.To initiate the peptide synthesis process.
N-α-Deprotection The protecting group (e.g., Fmoc) is removed from the N-terminus of the attached amino acid.To expose the amino group for the next coupling reaction.
Amino Acid Coupling The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus.To elongate the peptide chain.
Washing The resin is washed with various solvents after deprotection and coupling steps.To remove excess reagents and by-products.
Repeat Cycles The deprotection, coupling, and washing steps are repeated for each subsequent amino acid.To assemble the full-length peptide sequence.
Cleavage and Deprotection The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed.To release the final, unprotected peptide.
Purification The crude peptide is purified, typically using High-Performance Liquid Chromatography (HPLC).To isolate the target peptide from impurities.

This table outlines the general workflow for synthesizing gliadin peptides using the SPPS method.

To understand the biological activity and structure-function relationships of this compound, researchers employ various enzymatic and chemical modifications.

Transamidation is a key enzymatic modification used to alter the immunogenicity of gliadin peptides. nih.gov This reaction is catalyzed by transglutaminases, such as microbial transglutaminase (mTG), which can modify glutamine residues within the peptide sequence. nih.govnih.gov The process involves the formation of a covalent bond between the γ-carboxamide group of a glutamine residue and a primary amine. nih.gov

In the context of gliadin peptide research, transamidation can be used to block the deamidation of glutamine to glutamic acid by tissue transglutaminase (tTG), a critical step in enhancing the peptide's binding to HLA-DQ molecules and subsequent T-cell activation in celiac disease. researchgate.netnih.gov Studies have shown that mTG can effectively couple various acyl-acceptor molecules, such as L-lysine, to immunogenic gliadin peptides. researchgate.netnih.gov This modification can abrogate the peptide's ability to stimulate T-cell responses, providing a valuable tool for mechanistic studies and exploring potential therapeutic strategies. researchgate.net The effectiveness of this immunogenicity reduction can depend on the specific acyl-acceptor used. researchgate.netnih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group to an amino acid residue, is another important chemical modification. Proline is a common target for hydroxylation, and this modification can significantly impact a peptide's structure and binding affinities. nih.gov The high proline content of gliadin peptides makes them potential substrates for hydroxylation. nih.gov

The hydroxylation of proline residues can influence the stability of peptide conformations and their interactions with other molecules. nih.gov For instance, in collagen, proline hydroxylation is crucial for the stability of the triple helix and for its binding to integrins. nih.gov While less studied in the context of gliadin peptides specifically, the principle of modulating binding affinity through hydroxylation is a relevant research strategy. By synthesizing gliadin peptides with and without hydroxylated prolines, researchers can investigate how this modification affects their binding to receptors or enzymes involved in their pathogenic pathways. nih.govfrontiersin.org Studies on other proline-rich peptides have demonstrated that hydroxylation can alter binding to specific protein domains. nih.gov

To study the mechanisms of how gliadin peptides are processed and presented by the immune system, researchers often utilize encapsulation strategies. Encapsulating peptides within nanoparticles allows for their targeted delivery to specific cells or tissues and protects them from degradation. nih.govnih.gov

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to create nanoparticles that encapsulate gliadin. nih.gov These nanoparticles can be designed to be taken up by antigen-presenting cells (APCs), such as macrophages and dendritic cells. nih.gov This approach is invaluable for studying the induction of immune tolerance. For example, nanoparticles carrying gliadin have been shown to suppress inflammatory T-cell responses in mouse models of celiac disease. nih.gov The physical characteristics of the nanoparticles, such as their size and surface charge, can be controlled to optimize their delivery and biological effects. nih.gov Lipid-based nanoparticles are also being explored for the delivery of peptides to study their intracellular trafficking and effects. nih.gov

Table 2: Comparison of Modification and Delivery Strategies for Gliadin Peptide Research

StrategyDescriptionPrimary Application in Gliadin Peptide ResearchKey Research Findings
Transamidation Enzymatic modification of glutamine residues using transglutaminase.Modulating the immunogenicity of the peptide.Can abrogate T-cell stimulatory properties by preventing tTG-mediated deamidation. researchgate.netnih.gov
Hydroxylation Chemical addition of a hydroxyl group, typically to proline residues.Investigating the role of specific residues in binding affinity and peptide conformation.Can alter binding to protein domains and influence structural stability. nih.govnih.gov
Nanoparticle Encapsulation Enclosing the peptide within a polymeric or lipid-based nanoparticle.Targeted delivery to specific cells (e.g., APCs) and protection from degradation for mechanistic studies.Can be used to induce immune tolerance and study cellular uptake and processing pathways. nih.govnih.gov

This table summarizes the main applications and findings related to the chemical modification and delivery of gliadin peptides in a research context.

Ensuring the purity and correct identity of synthetic peptides is critical for the validity of research findings. The primary methods for quality control of synthesized gliadin peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). acs.org

Reversed-phase HPLC (RP-HPLC) is used to both purify the crude peptide after synthesis and to assess its final purity. In RP-HPLC, the peptide mixture is passed through a column containing a nonpolar stationary phase. A gradient of an organic solvent (like acetonitrile) is used to elute the peptides based on their hydrophobicity. This allows for the separation of the target peptide from impurities such as truncated or deletion sequences that may have formed during synthesis. acs.org The purity is typically determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram. acs.org

Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide, thereby verifying its identity. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are commonly used. For further confirmation of the peptide's sequence, tandem mass spectrometry (MS/MS) can be performed. In this technique, the peptide is fragmented, and the masses of the resulting fragments are analyzed to verify the amino acid sequence. The combination of HPLC and MS provides a robust assessment of both the purity and identity of the synthetic gliadin peptide. acs.org

Enzymatic Derivatization and Chemical Modification Strategies

Preparation of Biologically Relevant Gliadin Digests

To study the effects of gliadin in a laboratory setting, the protein is first broken down into smaller peptides, mimicking the incomplete digestion that occurs in the human gastrointestinal tract. nih.gov This process is crucial because the resulting proline- and glutamine-rich peptides are resistant to further degradation and are known to trigger the adverse immune responses seen in celiac disease. nih.govresearchgate.net

A common method to generate immunogenic gliadin fragments is through sequential digestion with pepsin and trypsin (PT). nih.gov This two-step protocol simulates the proteolytic environment of the stomach and small intestine. nih.govpnas.org The process typically begins by dissolving gliadin in an acidic solution to mimic stomach conditions, followed by the addition of pepsin. pnas.orgnih.gov After incubation, the pH is raised to an alkaline level, and trypsin is introduced to continue the digestion process. pnas.orgnih.gov This PT digest (PT-gliadin) contains a complex mixture of peptides that are used in various in vitro and in vivo studies to investigate cytotoxicity, immunomodulatory effects, and changes in intestinal permeability. nih.govnih.gov The careful execution of these protocols, ensuring the removal of contaminants like lipopolysaccharides, is fundamental for obtaining reliable experimental results. nih.govresearchgate.net

Below is a table summarizing a representative Pepsin-Trypsin digestion protocol.

Interactive Table: Representative Pepsin-Trypsin (PT) Digestion Protocol for Gliadin

Step Enzyme Key Parameters Purpose
1. Acidic Digestion Pepsin pH ~2.0 (e.g., using HCl or acetic acid); Incubation at 37°C for several hours. pnas.orgnih.gov Simulates protein digestion in the stomach.
2. Neutralization N/A Adjust pH to ~7.8-8.0 (e.g., using NaOH or Tris). pnas.orgnih.gov Prepares the mixture for the next enzymatic step.
3. Alkaline Digestion Trypsin Incubation at 25°C or 37°C for several hours or overnight. pnas.orgnih.gov Simulates protein digestion in the small intestine.

| 4. Inactivation | N/A | Heat treatment (e.g., 100°C for 15 minutes). nih.gov | Stops the enzymatic reactions to stabilize the peptide mixture. |

Chymotrypsin (B1334515) is another key digestive enzyme used in gliadin research, often to generate specific, biologically active peptide fragments. nih.govfrontiersin.org The this compound itself is a product of chymotryptic digestion. nih.gov Specifically, CT-1 and its counterpart, CT-2, were originally isolated after the partial hydrolysis of a larger, 53-amino acid coeliac-active peptide known as B 3142 with alpha-chymotrypsin. nih.gov Peptide B 3142 was first isolated from a pepsin-tryptic digest of gliadin. nih.gov The subsequent chymotryptic cleavage of B 3142 yields CT-1, which corresponds to the first 22 amino acids of the parent peptide, and CT-2, which comprises the remaining 31 amino acids. nih.gov These fragments were then purified using techniques like high-performance liquid chromatography (HPLC) and gel filtration for use in organ culture toxicity assays. nih.gov In other research protocols, chymotrypsin is used in combination with pepsin (PC digest) or as part of a more complex multi-enzyme cocktail to investigate the digestibility and immunogenicity of different gliadin proteins. frontiersin.org

In Vitro Cellular and Tissue Culture Systems

To understand the mechanisms by which gliadin peptides like CT-1 cause intestinal damage, researchers employ various in vitro models that replicate aspects of the human intestinal environment. These systems range from single-layer cell cultures to complex, patient-derived organoids.

Caco-2 Monolayers: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used two-dimensional model. mdpi.com When cultured, these cells spontaneously differentiate into a polarized monolayer of enterocytes with tight junctions and a brush border, mimicking the barrier function of the intestinal epithelium. mdpi.comacs.org Researchers use Caco-2 monolayers to study the permeability of gliadin peptides, demonstrating that fragments can cross the epithelial barrier. acs.orgnih.gov Studies have shown that specific peptides can be transported across the Caco-2 layer, suggesting a transcellular pathway. acs.org These models are also used to assess peptide-induced cytotoxicity, inflammation (e.g., measuring IL-6 production), and the disruption of tight junction proteins like occludin and zonulin. nih.govmdpi.comresearchgate.net

Intestinal Organoids: Representing a significant advancement, intestinal organoids are three-dimensional structures grown from patient-derived stem cells that self-organize to replicate the architecture and cellular diversity of the gut epithelium. nih.gov This "mini-gut" model provides a more physiologically relevant system to study host-microbe-diet interactions. Research using organoid-derived monolayers from celiac disease patients has shown they exhibit increased intestinal permeability and a heightened pro-inflammatory cytokine response when exposed to PT-gliadin compared to controls. nih.gov This platform allows for the investigation of how factors like microbiota-derived products might modulate the epithelial response to gluten, offering a powerful tool for studying disease pathogenesis and potential therapeutic interventions. nih.gov

Intestinal organ culture is an ex vivo technique that involves culturing small intestinal biopsy specimens. nih.gov This method provides a direct way to assess the toxicity of gliadin peptides on human intestinal tissue. nih.gov In this system, biopsies from celiac disease patients are maintained in a culture medium and exposed to specific gliadin fragments, such as CT-1. nih.govnih.gov The primary endpoint for assessing toxicity is often a morphometric analysis of the tissue, particularly the measurement of enterocyte height. nih.gov A significant inhibition of the expected increase in enterocyte height in the cultured tissue is considered evidence of the peptide's toxic effect. nih.gov Studies using this technique have demonstrated that the toxicity of the parent peptide B 3142 is retained in its chymotryptic fragments, CT-1 and CT-2. nih.gov

Advanced imaging techniques are essential for visualizing the structural changes that gliadin peptides induce at the cellular and subcellular levels. Electron microscopy, in particular, has provided critical insights.

Transmission Electron Microscopy (TEM): TEM has been used to reveal that pepsin-digested gliadin peptides can self-assemble into higher-order structures, including oligomers and amyloid-like fibrils. nih.gov This self-assembly property is a key area of investigation into the peptide's structural and colloidal properties.

Other Microscopic Applications: Fluorescence microscopy is used to observe the effects of gliadin peptides on cellular components, such as the redistribution of tight junction proteins ZO-1 and occludin from the cell periphery to the cytosol in Caco-2 cells. mdpi.com Electron microscopy has also been instrumental in examining changes to the microvilli of intestinal cells in patients with celiac disease and in studying the endocytotic pathways and intracellular segregation of different gliadin peptides within enterocytes. researchgate.netresearchgate.net

Table of Compounds Mentioned

Compound Name Abbreviation / Synonym
This compound CT-1
Gliadin peptide CT-2 CT-2
Gliadin peptide B 3142 B 3142
Pepsin-Trypsin digest of gliadin PT-gliadin
Pepsin
Trypsin
Chymotrypsin
Zonulin
Occludin
Interleukin-6 IL-6
Lipopolysaccharide LPS
Hydrochloric Acid HCl
Sodium Hydroxide NaOH

Molecular and Cellular Assays

In the investigation of this compound and its broader family of related immunogenic peptides, a suite of molecular and cellular assays is employed to dissect the pathophysiological mechanisms at play. These techniques allow researchers to quantify changes in protein levels, cellular activation states, gene expression, and epithelial barrier integrity upon exposure to gliadin.

Immunoblotting and ELISA for Protein Expression and Secretion

Enzyme-Linked Immunosorbent Assay (ELISA) and immunoblotting (often Western blotting) are fundamental techniques for quantifying protein expression and secretion in response to gliadin peptides.

ELISA is predominantly used to measure the concentration of secreted proteins, such as cytokines, in cell culture supernatants or biological fluids. This assay relies on specific antibodies to capture and detect the target protein. In the context of gliadin peptide research, ELISA is crucial for quantifying the pro-inflammatory cytokine milieu. Studies have shown that challenging intestinal biopsies or immune cells with peptic-tryptic digested gliadin (PT-gliadin) leads to the secretion of various cytokines. For instance, in rat models of gliadin-induced enteropathy, significant increases in pro-inflammatory cytokines like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) are detected in blood and tissue samples using ELISA. fortunejournals.comresearchgate.net Similarly, in clinical studies involving gluten challenges, multiplex assays, which are an advanced form of ELISA, have detected elevated serum levels of IL-2, IL-8, and IL-10. nih.gov

Immunoblotting is used to detect specific proteins within a complex mixture, such as a cell lysate. This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to identify the protein of interest. A key application in gliadin research is the analysis of tight junction proteins, which are critical for maintaining intestinal barrier integrity. Following a challenge with PT-gliadin in mouse models, immunoblotting can be used to analyze the expression levels of proteins like Zonula occludens-1 (ZO-1). researchgate.net While the primary effect observed is often a redistribution of these proteins away from the cell junctions, immunoblotting helps confirm their presence and relative abundance within the cell.

Table 1: Application of ELISA in Gliadin Peptide Research This is an interactive data table. Click on the headers to sort.

Cytokine Sample Type Observation Reference
IL-6 Blood/Tissue Increased gene expression and secretion in a gliadin-induced rat model. fortunejournals.comresearchgate.net
TNF-α Blood/Tissue Elevated levels following gliadin administration in a rat model. fortunejournals.comresearchgate.net
IFN-γ Blood/Tissue Increased expression and secretion in response to gliadin. fortunejournals.comresearchgate.net
IL-2 Serum Elevated after gluten challenge in celiac disease patients. nih.gov
IL-8 Serum Increased after gluten challenge in celiac disease patients. nih.gov
Flow Cytometry for Cell Activation and Phenotyping

Flow cytometry is a powerful technology used to analyze the physical and chemical characteristics of individual cells in a fluid suspension. It is instrumental in identifying specific cell populations, determining their activation status, and quantifying their response to stimuli like gliadin peptides.

In gliadin peptide research, flow cytometry is used to phenotype immune cells from intestinal biopsies or peripheral blood. After challenging intestinal mucosa with gliadin peptides, cells can be isolated and stained with fluorescently-labeled antibodies against various cell surface and intracellular markers. For example, this method has been used to demonstrate a significant increase in activated CD8+ T cells that also express the activation marker CD25 and the apoptosis-inducing molecule CD95L (FasL). Furthermore, analysis of peripheral blood mononuclear cells stimulated with gliadin can reveal the frequency of gliadin-specific CD4+ T cells by detecting the activation marker CD154. These specific T cells can be further phenotyped for gut-homing markers (e.g., integrin α4β7) and cytokine production (e.g., IFNγ, IL-17A, TNFα). pubcompare.ai The technique is also capable of identifying the influx of innate immune cells; studies have shown an increased recruitment of myeloid cells expressing CD11b and Ly6G into the lamina propria after gliadin exposure in mice. researchgate.net

Gene Expression Profiling (e.g., qRT-PCR, Microarray)

Gene expression profiling techniques, such as quantitative real-time PCR (qRT-PCR) and DNA microarrays, are vital for understanding how gliadin peptides alter cellular function at the transcriptional level.

Microarrays allow for the simultaneous analysis of the expression levels of thousands of genes. In one study, a whole-genome DNA microarray was used to screen for genes affected by PT-gliadin and the specific p31-43 peptide in Caco-2 intestinal epithelial cells. nih.gov This approach can identify novel signaling pathways and cellular responses affected by gliadin. More recent transcriptomic analyses of intestinal biopsies from celiac patients following a gluten challenge have identified a significant upregulation of genes involved in interferon signaling pathways. nih.gov

qRT-PCR is used to detect and quantify the expression of specific genes with high sensitivity and accuracy. It is often used to validate findings from microarray studies. For example, qRT-PCR has confirmed that gliadin exposure increases the gene expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IFN-γ in the intestinal tissue of a rat model of gluten sensitivity. fortunejournals.comresearchgate.net It has also been used in specialized arrays to analyze the expression of a panel of genes, such as the 87 long non-coding RNAs (lncRNAs) evaluated in celiac disease biopsies. This research identified that the expression of lncRNAs NEAT1 and TUG1 was altered by gluten exposure, linking the innate immune response to changes in these regulatory RNA molecules. nih.gov

Table 2: Gene Expression Changes in Response to Gliadin Peptides This is an interactive data table. Click on the headers to sort.

Gene/RNA Method Cell/Tissue Type Finding Reference
Pro-inflammatory Cytokines (IL-6, TNF-α, IFN-γ) qRT-PCR Rat Intestinal Tissue Upregulation of gene expression. fortunejournals.comresearchgate.net
Interferon Signaling Genes Microarray/Transcriptomics Human Duodenal Biopsies Upregulation of genes in IFN-α/β and IFN-γ pathways. nih.gov
NEAT1 (lncRNA) RT-qPCR Array Human Duodenal Biopsies Expression increases after gluten exposure, mediated by IL-15. nih.gov
Transepithelial Electrical Resistance (TEER) Measurements for Permeability

Transepithelial Electrical Resistance (TEER) is a non-invasive, real-time method to quantitatively measure the integrity of epithelial cell monolayers in culture or ex vivo tissue explants. It assesses the electrical resistance across the epithelial barrier, which is primarily determined by the tightness of the junctions between cells (paracellular pathway). A decrease in TEER indicates an increase in ion permeability and a compromised barrier function.

This method is a cornerstone of in vitro and ex vivo studies on the effects of gliadin on intestinal barrier function. Research has consistently demonstrated that exposing intestinal biopsy explants from both celiac and non-celiac individuals to PT-gliadin causes a significant drop in TEER, indicating an increase in intestinal permeability. nih.gov This effect is mediated by the release of zonulin, a protein that reversibly modulates tight junctions. nih.gov Studies using murine intestinal segments have further shown that specific CXCR3-binding gliadin peptides are responsible for this TEER decrease, and the effect can be blocked by inhibitors of G-protein signaling. nih.gov

In Vivo Experimental Protocols in Animal Models

Animal models are indispensable for studying the complex interplay between dietary gluten, the immune system, and the intestinal mucosa that leads to tissue damage. These models allow for controlled investigation of disease induction and progression.

Protocols for Induction and Monitoring of Intestinal Tissue Damage

Several protocols have been developed to induce and monitor gluten-sensitive enteropathy in animals, primarily in mice and rats.

Induction Protocols:

Chronic Gliadin Gavage: In one model for non-celiac gluten sensitivity, neonatal Wistar rats are administered gliadin via intra-gastric gavage three times a week for six weeks. This chronic exposure is designed to mimic long-term dietary gluten intake and leads to the development of intestinal pathology. fortunejournals.comresearchgate.net

Immunization and Secondary Challenge: A different approach involves systemically immunizing mice (e.g., BALB/c) with gliadin in an adjuvant. These sensitized mice are then fed a gluten-containing diet, but this alone is often insufficient to cause significant damage. A secondary insult, such as the induction of a graft-versus-host reaction or intestinal anaphylaxis, is required to amplify the immune response and produce significant enteropathy, including increased crypt cell production. nih.gov

Adoptive T-Cell Transfer: To specifically study the T-cell mediated pathology, a robust model involves the transfer of gliadin-primed CD4+ T cells from a donor mouse into a lymphopenic recipient mouse (e.g., a Rag1-/- mouse). When these recipient mice are subsequently fed a diet containing gluten, they develop a T-cell-mediated duodenitis and enteritis, characterized by weight loss and diarrhea. pubcompare.ai

Monitoring Protocols:

Intestinal Permeability Assessment: In vivo intestinal barrier function is commonly monitored using the lactulose (B1674317)/mannitol (B672) test. Animals are given an oral solution of the two sugars, and urine is collected over 24 hours. Lactulose is a large sugar that normally does not cross the intestinal barrier, while the smaller mannitol does. An increased ratio of lactulose to mannitol in the urine indicates increased intestinal permeability. fortunejournals.comresearchgate.net

Serological Markers: Blood samples are collected to measure systemic immune responses. This includes quantifying levels of anti-gliadin antibodies (AGA), specifically IgA and IgM isotypes, which are expected to increase in response to the gliadin challenge. fortunejournals.comresearchgate.net

Morphometric Assessment of Intestinal Architecture (e.g., Villous/Crypt Ratio)

A primary indicator of the damage caused by active gliadin peptides is the significant alteration of the small intestine's mucosal structure. In a healthy intestine, the architecture is characterized by long, finger-like villi and shallow crypts, resulting in a high villous to crypt (V/C) ratio, typically around 4:1. unina.it This structure maximizes the surface area available for nutrient absorption.

In response to pathogenic gliadin peptides, a dramatic remodeling of the intestinal lining occurs. This is a hallmark of celiac disease, characterized by the blunting or complete atrophy of the villi and a corresponding deepening or hyperplasia of the crypts. unina.it This leads to a significantly decreased V/C ratio, which is a key diagnostic feature of the disease. unina.it Morphometric analysis, performed on duodenal biopsy specimens, is the standard method for quantifying these architectural changes. This assessment provides a clear, measurable outcome of the intestinal damage induced by peptides like CT-1.

Evaluation of Epithelial Cell Renewal

The structural changes in the intestine are closely linked to alterations in the lifecycle of intestinal epithelial cells (enterocytes). Gliadin peptides have been shown to disrupt the normal balance of cell proliferation and cell death (apoptosis).

Research indicates that certain toxic gliadin peptides, such as p31-43, can induce apoptosis in gut epithelial cells. nih.gov Simultaneously, these peptides can stimulate the proliferation of enterocytes within the crypts, leading to the characteristic crypt hyperplasia. nih.govmdpi.com This proliferative response is believed to be mediated by signaling molecules like Epidermal Growth Factor (EGF) and Interleukin-15 (IL-15). nih.govmdpi.com Studies use techniques such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assays to detect apoptotic cells and immunohistochemical staining for proliferation markers (like Ki-67) to evaluate the rate of epithelial cell renewal in tissue samples exposed to gliadin peptides.

Analysis of Intraepithelial Lymphocyte Density and Cytotoxic Properties

A defining feature of the intestinal response to gliadin is a marked increase in the number of intraepithelial lymphocytes (IELs), a condition known as intraepithelial lymphocytosis. nih.govnih.gov IELs are a type of T-cell located within the epithelial layer of the intestine. In celiac disease, the density of these cells, which are primarily CD8+ T-cells, increases significantly from the normal baseline. nih.gov

Research has demonstrated that specific gliadin peptides can activate these CD8+ T-cells. nih.gov Upon activation, these IELs acquire cytotoxic properties, meaning they gain the ability to kill other cells, specifically the neighboring enterocytes. This process is a major contributor to the epithelial damage and villous atrophy seen in the disease. nih.gov Methodologies for studying this include:

Immunohistochemistry: To count and determine the phenotype (e.g., CD3+, CD8+) of IELs within duodenal biopsies. nih.govnih.gov

Flow Cytometry: To analyze the activation status (e.g., expression of CD25) and cytotoxic potential (e.g., expression of Fas Ligand) of IELs isolated from tissues. nih.gov

Cytotoxicity Assays: To measure the release of cytotoxic granules like granzyme-B from activated T-cells. nih.gov

Measurement of Inflammatory Cytokines and Gene Expression in Tissues

Exposure of intestinal tissue to gliadin peptides triggers a rapid innate immune response, characterized by the production of pro-inflammatory cytokines. These signaling molecules orchestrate and amplify the inflammatory cascade. Key cytokines implicated in the response include:

Interleukin-15 (IL-15): Considered a master regulator of the innate immune response to gliadin. nih.govmdpi.com Peptides like p31-43 have been shown to upregulate IL-15 expression in enterocytes. nih.govnih.gov

Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1): These chemokines are secreted in response to gliadin and are responsible for recruiting other immune cells to the site of inflammation. nih.govresearchgate.net

Researchers measure these changes using several techniques. Gene expression of cytokines and their receptors, such as the chemokine receptor CXCR3, is quantified using real-time reverse-transcription polymerase chain reaction (RT-PCR) on tissue biopsies. The actual secretion of cytokine proteins into the tissue environment is measured using methods like ELISA (enzyme-linked immunosorbent assay). nih.govresearchgate.net

Table 1: Inflammatory Mediators Affected by Gliadin Peptides

MediatorFunctionEffect of Gliadin Peptide ExposureReference
Interleukin-15 (IL-15)Activates innate immune response, promotes IEL cytotoxicity and enterocyte proliferation.Upregulated expression and production. nih.govmdpi.com
Interleukin-8 (IL-8)Chemoattractant for immune cells (neutrophils).Increased secretion. nih.govresearchgate.net
CXCR3Chemokine receptor that binds gliadin, mediating increased permeability.Expression is elevated in active celiac disease.
MyD88An adaptor protein in signaling pathways that leads to zonulin release.Physically associates with CXCR3 after gliadin exposure.

Assessment of Intestinal Permeability Markers

A critical early event in the pathogenesis driven by gliadin peptides is the breakdown of the intestinal barrier. The intestinal epithelium is sealed by complex protein structures called tight junctions, which regulate the passage of substances from the gut lumen into the body. Gliadin peptides can disrupt these junctions, leading to increased intestinal permeability, often referred to as "leaky gut."

This process is mediated by the protein Zonulin , which is released upon gliadin binding to the chemokine receptor CXCR3 on intestinal cells. The release of zonulin triggers the disassembly of tight junctions, allowing gliadin peptides and other luminal contents to cross the barrier and reach the underlying immune cells in the lamina propria.

The standard methods for assessing this change in barrier function include:

Transepithelial Electrical Resistance (TEER): Measured on ex vivo intestinal biopsy explants mounted in Ussing chambers. A decrease in TEER signifies an increase in intestinal permeability. nih.gov

Zonulin Measurement: Quantification of zonulin release from intestinal tissues into the surrounding media.

Marker Flux Assays: Measuring the passage of labeled, normally impermeable molecules (like lucifer yellow) across an epithelial cell layer (e.g., Caco-2 cells).

Studies consistently show that exposure to gliadin significantly increases intestinal permeability in intestinal biopsies from all individuals, though this effect is exaggerated in patients with active celiac disease and non-celiac gluten sensitivity. nih.gov

Table 2: Research Findings on Gliadin Peptide-Induced Intestinal Permeability

ParameterMethodologyKey FindingReference
Intestinal PermeabilityTransepithelial Electrical Resistance (TEER) on ex vivo duodenal biopsies.Gliadin exposure increases permeability (lowers TEER) in all groups (celiac, gluten sensitive, controls). The increase is most pronounced in active celiac disease. nih.gov
Zonulin ReleaseMeasurement in tissue culture media.Gliadin binds to the CXCR3 receptor, leading to MyD88-dependent zonulin release.
Peptide TransportHigh-Performance Liquid Chromatography (HPLC) analysis of peptides crossing Caco-2 cell monolayers.Toxic gliadin peptides like p31-49 can be transported intact across the epithelial barrier, especially in active celiac disease models.

Q & A

Q. What ethical frameworks apply to clinical studies investigating CT-1 as a therapeutic target or biomarker?

  • Methodological Answer : Adhere to ICH-GCP guidelines for human trials, including informed consent for genetic screening (HLA-DQ2/8 status). For nutritional studies involving gluten challenges, ensure protocols minimize mucosal damage risks and include rescue plans for adverse events .

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